10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one is an organic heteropentacyclic compound It is known for its complex structure, which includes a dioxolo ring fused to an acridinone core
Preparation Methods
The synthesis of 10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a methoxy-substituted benzaldehyde with a suitable acridinone precursor under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acridinone core to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, modifying the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have anticancer properties, as it can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound can prevent the unwinding of DNA, leading to cell death. This mechanism is particularly relevant in its potential anticancer applications, where it can selectively target rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar compounds include other acridinone derivatives and dioxolo-fused heterocycles. Compared to these compounds, 10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one is unique due to its specific substitution pattern and the presence of the dioxolo ring. This unique structure contributes to its distinct chemical and biological properties. Similar compounds include:
- Actinodaphnine
- Dioxoloquinoline derivatives
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C23H23NO4/c1-23(2)10-17-22(18(25)11-23)21(13-4-6-14(26-3)7-5-13)15-8-19-20(28-12-27-19)9-16(15)24-17/h4-9,21,24H,10-12H2,1-3H3 |
InChI Key |
XZYSBVMGYAAXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.